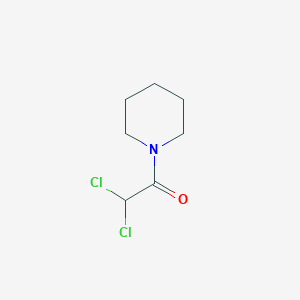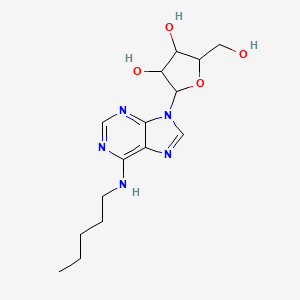
4-Chloro-n-(3-fluorophenyl)-2-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-n-(3-fluorophenyl)-2-nitroaniline is an aromatic compound that features a chloro group, a fluorophenyl group, and a nitroaniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-n-(3-fluorophenyl)-2-nitroaniline typically involves the nitration of 4-chloroaniline followed by a coupling reaction with 3-fluorobenzene. The nitration process is usually carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to prevent over-nitration. The coupling reaction can be facilitated by using a palladium catalyst under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control the temperature and reaction time precisely.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-n-(3-fluorophenyl)-2-nitroaniline undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form various intermediates.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium hydroxide or potassium carbonate in a polar solvent.
Major Products
The major products formed from these reactions include 4-chloro-n-(3-fluorophenyl)-2-aminobenzene and other substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Chloro-n-(3-fluorophenyl)-2-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mécanisme D'action
The mechanism by which 4-Chloro-n-(3-fluorophenyl)-2-nitroaniline exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-n-(3-chlorophenyl)-2-nitroaniline
- 4-Chloro-n-(3-bromophenyl)-2-nitroaniline
- 4-Chloro-n-(3-methylphenyl)-2-nitroaniline
Uniqueness
4-Chloro-n-(3-fluorophenyl)-2-nitroaniline is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
16611-20-4 |
|---|---|
Formule moléculaire |
C12H8ClFN2O2 |
Poids moléculaire |
266.65 g/mol |
Nom IUPAC |
4-chloro-N-(3-fluorophenyl)-2-nitroaniline |
InChI |
InChI=1S/C12H8ClFN2O2/c13-8-4-5-11(12(6-8)16(17)18)15-10-3-1-2-9(14)7-10/h1-7,15H |
Clé InChI |
BTRHAEXRNXUURB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-[3-(6-amino-7H-purin-8-yl)anilino]-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B13996126.png)


![Tert-butyl 2-amino-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetate](/img/structure/B13996146.png)

![N-[(Benzyloxy)carbonyl]threonylglycinamide](/img/structure/B13996158.png)
![2-[2,3-Dichloro-5-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13996162.png)



![Benzonitrile, 4-[(2-oxocyclopentyl)methyl]-](/img/structure/B13996202.png)


